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Compound of Interest

Compound Name: 2-Chloro-3-nitroquinolin-4-amine

CAS No.: 132521-67-6

Cat. No.: B172170

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
Chloro-3-nitroquinolin-4-amine (CAS No: 132521-67-6), a key intermediate in medicinal

chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and

drug development professionals, offering a detailed exploration of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While specific

experimental data for this compound is not widely available in public databases, this guide

synthesizes established spectroscopic principles and data from analogous quinoline derivatives

to provide a robust predictive framework.[1][2]

Molecular Structure and Spectroscopic Overview
2-Chloro-3-nitroquinolin-4-amine is a polysubstituted quinoline derivative with the molecular

formula C₉H₆ClN₃O₂ and a molecular weight of 223.62 g/mol .[3] Its structure, featuring a

chloro group at the 2-position, a nitro group at the 3-position, and an amine group at the 4-

position, gives rise to a unique spectroscopic signature. The electron-withdrawing nature of the

chloro and nitro groups, coupled with the electron-donating effect of the amine group,

significantly influences the electronic environment of the quinoline ring system, which is

reflected in its spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen

framework of a molecule. For 2-Chloro-3-nitroquinolin-4-amine, a combination of ¹H NMR,

¹³C NMR, and ancillary experiments like DEPT would provide a complete structural

assignment.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the

quinoline ring and the protons of the amine group. The chemical shifts are influenced by the

electronic effects of the substituents. The electron-withdrawing nitro and chloro groups will

deshield nearby protons, causing them to resonate at a lower field (higher ppm), while the

amine group will have a shielding effect.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-3-nitroquinolin-4-amine

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-5 ~8.0-8.2 d ~8.0 1H

H-6 ~7.6-7.8 t ~7.5 1H

H-7 ~7.8-8.0 t ~7.5 1H

H-8 ~8.2-8.4 d ~8.0 1H

-NH₂ ~5.0-6.0 br s N/A 2H

Causality Behind Predictions: The predicted chemical shifts for the aromatic protons (H-5 to H-

8) are based on the typical ranges for quinoline derivatives, with adjustments for the substituent

effects. The protons H-5 and H-8 are expected to be the most downfield due to their proximity

to the electron-withdrawing heterocyclic ring and the nitro group's influence. The multiplicity

(doublet, triplet) and coupling constants are predicted based on standard ortho and meta

coupling patterns in aromatic systems. The amine protons are expected to appear as a broad

singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen
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exchange. The addition of D₂O would likely cause the disappearance of the -NH₂ signal,

confirming its assignment.[4]

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of

the carbon atoms are also heavily influenced by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-3-nitroquinolin-4-amine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~150-155

C-3 ~130-135

C-4 ~145-150

C-4a ~120-125

C-5 ~128-132

C-6 ~125-128

C-7 ~130-135

C-8 ~120-125

C-8a ~140-145

Causality Behind Predictions: The carbons directly attached to the electronegative chlorine (C-

2), nitrogen of the nitro group (C-3), and nitrogen of the amine group (C-4) are expected to be

significantly shifted. C-2 will be downfield due to the chloro substituent. C-3 will also be

downfield due to the nitro group. C-4 will be influenced by the amine group. The remaining

aromatic carbons will appear in the typical region for quinoline systems.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-nitroquinolin-4-amine
in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Use a standard pulse sequence.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

longer acquisition time or a larger sample quantity may be needed due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
The IR spectrum of 2-Chloro-3-nitroquinolin-4-amine is expected to show characteristic

absorption bands for the N-H, N=O, C=N, C=C, and C-Cl functional groups.

Table 3: Predicted Major IR Absorption Bands for 2-Chloro-3-nitroquinolin-4-amine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3500
N-H stretch (asymmetric &

symmetric)
Primary Amine (-NH₂)

1600-1650 N-H bend Primary Amine (-NH₂)

1520-1570 N=O asymmetric stretch Nitro Group (-NO₂)

1340-1380 N=O symmetric stretch Nitro Group (-NO₂)

1580-1620 C=C and C=N stretching Aromatic Ring

1000-1250 C-N stretch Aryl Amine

700-800 C-Cl stretch Aryl Chloride
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Causality Behind Predictions: The primary amine group is expected to show two distinct N-H

stretching bands in the 3400-3500 cm⁻¹ region.[4] The nitro group will exhibit strong

characteristic asymmetric and symmetric stretching bands. The quinoline ring will have several

C=C and C=N stretching vibrations. The C-Cl stretch typically appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the

spectrum using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: Perform a background subtraction and analyze the resulting spectrum for

characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Predicted Mass Spectrum
For 2-Chloro-3-nitroquinolin-4-amine, the electron ionization (EI) mass spectrum is expected

to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Chloro-3-nitroquinolin-4-amine
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m/z Ion Description

223/225 [M]⁺
Molecular ion peak (with

isotopic pattern for Cl)

193/195 [M - NO]⁺ Loss of nitric oxide

177/179 [M - NO₂]⁺ Loss of nitrogen dioxide

142 [M - NO₂ - Cl]⁺
Loss of nitrogen dioxide and

chlorine

Causality Behind Predictions: The molecular ion peak will appear at m/z 223 and 225 in an

approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30

amu) and NO₂ (46 amu). Subsequent loss of the chlorine atom (35/37 amu) is also a plausible

fragmentation pathway.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample or after separation by gas

chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) to generate ions.

Mass Analysis: Separate the ions using a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: Detect the ions and generate a mass spectrum.

Visualizations
Molecular Structure
Caption: Molecular structure of 2-Chloro-3-nitroquinolin-4-amine.

Proposed Mass Spectrometry Fragmentation Pathway
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Figure 2: Proposed EI-MS Fragmentation

C₉H₆ClN₃O₂

 m/z = 223/225

[M - NO₂]⁺
 m/z = 177/179

- NO₂

[M - NO₂ - Cl]⁺
 m/z = 142

- Cl

Click to download full resolution via product page

Caption: A simplified proposed fragmentation pathway for 2-Chloro-3-nitroquinolin-4-amine in

EI-MS.

Conclusion
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This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Chloro-3-nitroquinolin-4-amine. The predicted NMR, IR, and MS data, along with the

provided experimental protocols, serve as a valuable resource for the characterization and

quality control of this important chemical intermediate. The interpretations are grounded in

fundamental spectroscopic principles and data from related quinoline structures, ensuring a

high degree of scientific integrity. Researchers can use this guide to anticipate and interpret

their experimental findings, facilitating their synthetic and medicinal chemistry endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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